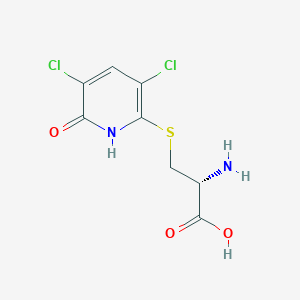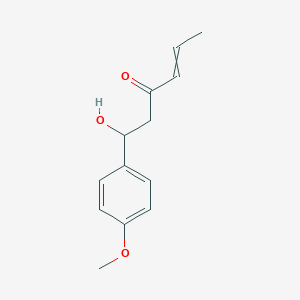
1-Hydroxy-1-(4-methoxyphenyl)hex-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-1-(4-methoxyphenyl)hex-4-en-3-one is an organic compound with the molecular formula C₁₃H₁₆O₃ It is known for its unique structure, which includes a hydroxy group, a methoxyphenyl group, and a hexenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-1-(4-methoxyphenyl)hex-4-en-3-one can be synthesized through several methods. One common approach involves the reaction of phenolic compounds with ketones. The reaction typically requires a catalyst and specific reaction conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-1-(4-methoxyphenyl)hex-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxy and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-Hydroxy-1-(4-methoxyphenyl)hex-4-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Hydroxy-1-(4-methoxyphenyl)hex-4-en-3-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and interactions with other molecules. These interactions can influence various biological processes and pathways, making the compound valuable for research and potential therapeutic applications .
Comparison with Similar Compounds
1-(4-Hydroxy-3-methoxyphenyl)dec-4-en-3-one: Known for its similar structure but with a longer carbon chain.
(E)-1,7-bis(4-Hydroxy-3-methoxyphenyl)hept-4-en-3-one: Features two methoxyphenyl groups and a heptenone backbone.
(E)-1-(4-Hydroxy-3-methoxyphenyl)hexadec-4-en-3-one: Another similar compound with a longer carbon chain.
Uniqueness: 1-Hydroxy-1-(4-methoxyphenyl)hex-4-en-3-one stands out due to its specific combination of functional groups and carbon chain length.
Properties
CAS No. |
847056-87-5 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
1-hydroxy-1-(4-methoxyphenyl)hex-4-en-3-one |
InChI |
InChI=1S/C13H16O3/c1-3-4-11(14)9-13(15)10-5-7-12(16-2)8-6-10/h3-8,13,15H,9H2,1-2H3 |
InChI Key |
PFSOMJBXGBPFBW-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)CC(C1=CC=C(C=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane](/img/structure/B14182145.png)
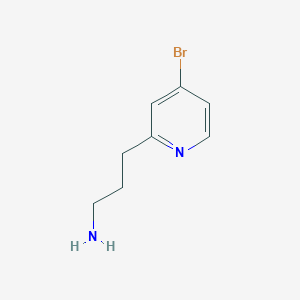
![Ethyl 4-{[2-(2-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B14182155.png)
![1H-Pyrano[3,4-c]pyridine-3,8(4H,7H)-dione, 4-ethyl-7-(phenylmethyl)-](/img/structure/B14182160.png)

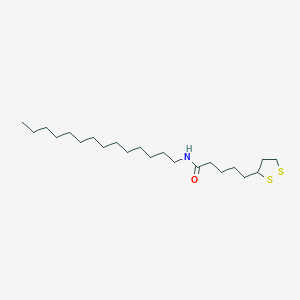
![11-[(Carboxymethyl)(propanoyl)amino]undecanoic acid](/img/structure/B14182191.png)
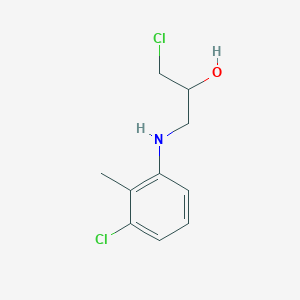
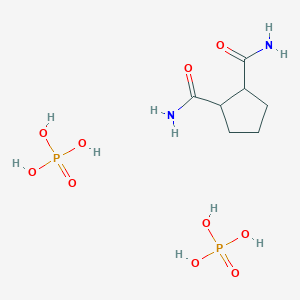
![Triphenyl[(3-{[(triphenylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane](/img/structure/B14182204.png)
![4-Methyl-6-[1-(5-nitrothiophen-2-yl)ethoxy]-2H-1-benzopyran-2-one](/img/structure/B14182214.png)
![(2R)-3-Hydroxy-2-{(1S)-2-oxo-1-[(prop-2-en-1-yl)oxy]ethoxy}propanal](/img/structure/B14182222.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-chlorophenyl)methanone](/img/structure/B14182225.png)
